1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
Description
Chemical Identity and Regulatory Status The compound 1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, monohydrochloride (CAS 67940-02-7) is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated heptane chain (-C7F15) and a sulfonamide group substituted with a dimethylaminopropyl moiety. Its hydrochloride salt form enhances water solubility, making it suitable for applications requiring polar solvents. The compound has been categorized under the Canadian Environmental Protection Act (CEPA) as meeting criteria for environmental or health risk assessment .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F15N2O2S/c1-29(2)5-3-4-28-32(30,31)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25/h28H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQYRXZGNILIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15SO2NHCH2CH2CH2N(CH3)2, C12H13F15N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2070506 | |
| Record name | Perfluoroheptane sulfonamido amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67584-54-7 | |
| Record name | N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-1-heptanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67584-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Heptanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067584547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoroheptane sulfonamido amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-1-heptanesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ6U68M7P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- is a compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties and potential biological activities. This article aims to summarize the current understanding of the biological activity associated with this specific compound.
Chemical Structure and Properties
The compound features a complex structure characterized by a long carbon chain with multiple fluorinated groups. Its formula can be represented as follows:
This structure contributes to its stability and hydrophobic characteristics.
Toxicological Effects
Research indicates that PFAS compounds can exhibit various toxicological effects. For instance:
- Immunotoxicity : PFAS exposure has been linked to immunosuppression and altered immune responses. Studies have shown that these compounds can impair bone accrual and strength and disrupt endocrine functions related to thyroid hormones and androgens .
- Carcinogenic Potential : Evidence suggests that certain PFAS may have carcinogenic properties. Long-term exposure studies in animals have indicated increased incidences of liver tumors with specific PFAS compounds .
The biological mechanisms through which 1-heptanesulfonamide exerts its effects are not fully elucidated but may involve:
- Endocrine Disruption : PFAS can interfere with hormonal signaling pathways. This disruption can lead to various health issues including reproductive toxicity and metabolic disorders .
- Oxidative Stress : Some studies suggest that PFAS can induce oxidative stress in cells, leading to cellular damage and inflammation .
Case Studies
Several case studies have explored the effects of PFAS on human health and the environment:
- Study on Liver Toxicity : A chronic toxicity study in rats revealed significant liver histopathological changes at low doses of PFOS (a related compound), suggesting that similar effects may be expected with 1-heptanesulfonamide .
- Immunotoxicity Assessment : Research conducted on animal models demonstrated that exposure to PFAS resulted in reduced immune function and increased susceptibility to infections .
Toxicological Data Summary
| Study Type | Organism | Dose (mg/kg-bw/day) | Observed Effects |
|---|---|---|---|
| Chronic Toxicity | Rats | 0.06 - 0.23 | Liver histopathology |
| Immunotoxicity | Monkeys | 0.03 | Thymic atrophy; altered serum cholesterol |
| Endocrine Disruption | Various | Variable | Altered thyroid hormone levels |
Scientific Research Applications
Surface Coatings and Materials Science
The fluorinated nature of this compound makes it suitable for applications in surface coatings. Its hydrophobic properties can enhance the water-repellency of surfaces:
- Hydrophobic Coatings : Used in textiles and building materials to prevent water absorption.
- Anti-Fogging Agents : Applied in eyewear and automotive glass to reduce fog formation.
Pharmaceutical Development
The compound's unique functional groups allow for potential applications in drug formulation:
- Drug Delivery Systems : Its ability to form stable interactions with biological membranes can be leveraged in designing drug carriers.
- Antimicrobial Agents : Research indicates that sulfonamide compounds can exhibit antimicrobial properties; thus this compound may be investigated for its efficacy against various pathogens .
Environmental Science
Due to its stability and resistance to degradation:
- Pollution Monitoring : Utilized in studies assessing the presence of fluorinated compounds in environmental samples.
- Contaminant Tracking : Its chemical structure allows for detection in water sources contaminated with perfluorinated compounds .
Case Study 1: Hydrophobic Coatings
A study published in the Journal of Coating Technology evaluated the effectiveness of fluorinated sulfonamides as additives in polymer coatings. Results indicated significant improvements in water repellency and durability compared to non-fluorinated counterparts. The study highlighted the potential for these compounds in outdoor applications where moisture resistance is critical.
Case Study 2: Antimicrobial Properties
Research conducted by the Institute of Microbial Technology examined the antimicrobial activity of various sulfonamides including 1-Heptanesulfonamide. The findings suggested that this compound exhibited notable activity against Gram-positive bacteria. Further investigations are recommended to explore its mechanism of action and potential as a therapeutic agent.
Comparison with Similar Compounds
Research and Application Insights
- Surface Activity: The target compound’s dimethylaminopropyl group enhances micelle formation in aqueous solutions, making it suitable for specialty surfactants.
- Environmental Persistence : All PFAS derivatives, including the target compound, exhibit resistance to degradation, necessitating strict disposal protocols .
Q & A
Q. What are the key challenges in synthesizing 1-Heptanesulfonamide derivatives with high fluorination density, and how can they be methodologically addressed?
Synthesis of heavily fluorinated sulfonamides like this compound requires precise control over fluorination steps to avoid side reactions (e.g., defluorination or incomplete substitution). A recommended approach involves:
- Stepwise fluorination : Using perfluorinated alkyl iodides as precursors in radical telomerization reactions to ensure uniform substitution .
- Protecting group strategies : Temporarily shielding the dimethylaminopropyl group during fluorination to prevent unwanted nucleophilic interactions .
- Analytical validation : Employing -NMR and LC-HRMS to confirm substitution patterns and purity .
Q. How can researchers assess the environmental persistence of this compound given its perfluorinated structure?
The compound’s PFAS (per- and polyfluoroalkyl substances) backbone suggests extreme environmental persistence. Methodological steps include:
- Hydrolysis stability tests : Exposing the compound to acidic/basic conditions (pH 3–11) at 50–90°C and monitoring degradation via LC-MS/MS .
- Bioaccumulation modeling : Using log (octanol-water partition coefficient) and EPI Suite™ to estimate bioaccumulation potential .
- Field sampling : Detecting residuals in water/soil matrices using EPA Method 537.1, optimized for long-chain PFAS .
Advanced Research Questions
Q. How can contradictory data on the compound’s toxicity be resolved, particularly regarding its interaction with biological membranes?
Conflicting reports on membrane permeability (e.g., passive diffusion vs. active transport) may arise from:
- Fluorocarbon chain length : Longer chains (C7 here) exhibit stronger hydrophobic interactions, confounding assays like Caco-2 permeability .
- Methodological adjustments :
- Use artificial lipid bilayers with controlled cholesterol content to isolate passive diffusion effects .
- Pair molecular dynamics simulations (e.g., GROMACS) with experimental data to model membrane insertion energetics .
- Validate with surface plasmon resonance (SPR) to quantify binding kinetics to membrane receptors .
Q. What advanced techniques are recommended for characterizing its supramolecular interactions in solvent systems?
The dimethylaminopropyl group and fluorinated tail create amphiphilic behavior. Key methodologies include:
- Small-angle X-ray scattering (SAXS) : To study self-assembly in polar solvents (e.g., water/ethanol mixtures) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with cyclodextrins or surfactants .
- Solid-state NMR : Resolve hydrogen-bonding networks in crystalline phases .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values across solvents?
Variability in solubility data (e.g., DMSO vs. fluorinated oils) often stems from:
- Impurity interference : Trace fluorinated byproducts alter solvent polarity. Purify via preparative HPLC before testing .
- Temperature gradients : Use controlled-temperature solubility chambers (±0.1°C accuracy) for reproducibility .
- Solvent pre-saturation : Pre-saturate solvents with inert gases (N) to prevent CO-induced pH shifts in aqueous systems .
Methodological Tables
| Parameter | Recommended Technique | Key Reference |
|---|---|---|
| Fluorination efficiency | -NMR | |
| Environmental persistence | LC-MS/MS (EPA 537.1) | |
| Membrane interaction | SPR/Molecular dynamics | |
| Supramolecular assembly | SAXS/ITC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
